molecular formula C9H9ClN2 B2780319 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-03-6

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2780319
CAS No.: 1037776-03-6
M. Wt: 180.64
InChI Key: QNUMAMGWSOWRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is part of the quinazoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloroquinazoline with a suitable methano derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydroquinazoline
  • 2-Chloromethyl-4-methyl-quinazoline

Uniqueness

Compared to similar compounds, 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline has a unique methano bridge that imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMAMGWSOWRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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